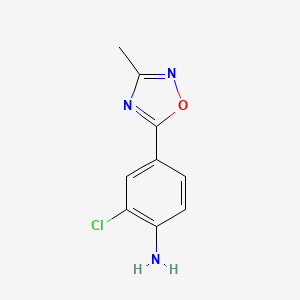

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Overview

Description

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, also known as CMOA, is an organic compound with a variety of scientific applications. CMOA is a white solid at room temperature and has a molecular weight of 231.58 g/mol. It has a melting point of 114-116°C and a boiling point of 225-230°C. CMOA is soluble in water, alcohol, and ether, and is insoluble in benzene. It is prepared by the reaction of 3-methyl-1,2,4-oxadiazole with chloroacetyl chloride. CMOA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a biochemical and physiological agent.

Scientific Research Applications

Fluoride Chemosensors

One area of application for derivatives similar to 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is in the development of fluoride chemosensors. These molecules, due to their structural features, including adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, show significant promise in sensing fluoride ions. Their strong intramolecular hydrogen bond formation capabilities allow them to selectively bind to fluoride ions over most other anions, leading to noticeable color changes from colorless to yellow upon fluoride addition. This property makes them suitable for designing selective and colorimetric fluoride chemosensors for environmental and biological applications (Ma et al., 2013).

Synthesis of Aniline Derivatives

The compound also serves as a precursor in the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. A notable example is a copper-catalyzed domino protocol developed for the facile synthesis of these derivatives from simple isatins and hydrazides. This process integrates condensation, ring-opening, and copper-catalyzed decarboxylative coupling for intramolecular C-O bond formation, demonstrating the versatility of 1,2,4-oxadiazole derivatives in synthetic organic chemistry (Xu et al., 2015).

Antitumor Activity

Another significant application is in the exploration of antitumor activities. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and evaluated for their potential medical applications. Some of these compounds, starting from readily available precursors, have shown promising in vitro anti-cancer activity across a panel of cell lines. This highlights the potential of this compound derivatives in developing new therapeutic agents (Maftei et al., 2016).

Electrosynthesis

The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives using isatins as amino-attached C1 sources is another innovative application. This method utilizes electrochemistry to achieve intramolecular decarboxylative coupling, offering an alternative synthetic route with moderate to good yields. It demonstrates the compound's utility in green chemistry and electrochemical synthesis, expanding its applicability in organic synthesis (Qian et al., 2020).

Biological Activities

Further research into 1,3,4-oxadiazole derivatives has led to the synthesis of novel compounds with potential biological activities. Studies have focused on synthesizing and characterizing these compounds for their antidiabetic, anti-inflammatory, and anticancer activities. This area of research underscores the compound's significance in the development of new drugs with diverse therapeutic properties (Kavitha et al., 2016).

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets in microorganisms, leading to changes that inhibit the growth or survival of these organisms .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways in microorganisms, leading to downstream effects that inhibit their growth or survival .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have various effects on microorganisms, including inhibiting their growth or survival .

Biochemical Analysis

Biochemical Properties

They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interactions of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with other biomolecules.

Cellular Effects

Some oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Molecular Mechanism

Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKOIPBWEHJCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)

![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)